Cross‑Resistance Ratio in Etoposide‑Resistant Small‑Cell Lung Cancer: NK‑611 vs. Etoposide vs. Teniposide
In a direct head‑to‑head comparison, the cross‑resistance degree of NK‑611, etoposide, and teniposide was evaluated using the etoposide‑resistant SCLC subline SBC‑3/ETP and its parental line SBC‑3. NK‑611 exhibited the lowest fold‑increase in IC₅₀ in the resistant subline, indicating superior retention of activity against etoposide‑refractory cells [1].
| Evidence Dimension | Cross‑resistance ratio (IC₅₀ resistant / IC₅₀ parent) |
|---|---|
| Target Compound Data | 2.64‑fold |
| Comparator Or Baseline | Etoposide: 17.4‑fold; Teniposide: 7.64‑fold |
| Quantified Difference | NK‑611 cross‑resistance is 6.6‑fold lower than etoposide and 2.9‑fold lower than teniposide |
| Conditions | MTT assay, 1‑h drug exposure, SBC‑3 (parent) vs. SBC‑3/ETP (etoposide‑resistant) human small‑cell lung cancer cell lines |
Why This Matters
Procurement teams selecting a podophyllotoxin derivative for studies on drug‑resistant SCLC should prioritise NK‑611 because it retains potency where etoposide and teniposide show marked cross‑resistance, enabling more predictive modelling of salvage therapy scenarios.
- [1] Takigawa N, Ueoka H, Kiura K, et al. Antitumor activity and cross‑resistance of a novel podophyllotoxin analog, NK611, to human small‑cell lung cancer cell lines. Haigan (Japanese Journal of Lung Cancer). 1995;35(1):49‑54. doi:10.2482/haigan.35.49. View Source
